5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride
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Overview
Description
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by acidification with hydrochloric acid. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro-pyrazine derivatives
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated pyrazine derivatives
Scientific Research Applications
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the aminomethyl group, leading to different reactivity and applications.
5-methylpyrazine-2-carboxylic acid: Contains a methyl group instead of an aminomethyl group, affecting its chemical properties and biological activity.
Uniqueness
5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is unique due to the presence of both an amino and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
2770359-48-1 |
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Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.60 g/mol |
IUPAC Name |
5-(aminomethyl)pyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-1-4-2-9-5(3-8-4)6(10)11;/h2-3H,1,7H2,(H,10,11);1H |
InChI Key |
JVJYQHQOUPWDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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